molecular formula C13H22N4O3S B2832228 4-Ethoxy-6-(4-(ethylsulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 946232-88-8

4-Ethoxy-6-(4-(ethylsulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No. B2832228
CAS RN: 946232-88-8
M. Wt: 314.4
InChI Key: PSMPOGFXEXKKLI-UHFFFAOYSA-N
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Description

“4-Ethoxy-6-(4-(ethylsulfonyl)piperazin-1-yl)-2-methylpyrimidine” is a complex organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains an ethoxy group (C2H5O-), an ethylsulfonyl group (C2H5SO2-), and a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, along with the attached ethoxy, ethylsulfonyl, and piperazine groups. These groups would likely contribute to the overall polarity, reactivity, and other properties of the molecule .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and the reagents used. The compound contains several functional groups that could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Parallel Solution-Phase Synthesis : A methodology for the synthesis of novel pyrimidine derivatives, highlighting the versatility of pyrimidine chemistry in generating compounds with potential biological activity (Radi et al., 2005).

  • Microwave-Assisted Synthesis : The study demonstrates the efficiency of microwave-assisted techniques in synthesizing sulfonyl hydrazone compounds, including those with piperazine derivatives, indicating the importance of such methods in developing pharmacologically active agents (Karaman et al., 2016).

Pharmacological Applications

  • Antimicrobial and Anti-Inflammatory Activities : Novel methylpyrimidine sulfonyl piperazine derivatives were synthesized and evaluated for their pharmacological properties, including antibacterial, anthelmintic, and anti-inflammatory activities, showcasing the therapeutic potential of pyrimidine derivatives (Mohan et al., 2014).

  • Learning and Memory Facilitation : Synthesized compounds of related pyrimidine derivatives have been tested for their effects on learning and memory facilitation in mice, highlighting the neuropharmacological applications of these chemical entities (Li Ming-zhu, 2012).

Chemical Biology and Drug Development

  • Estrogen Receptor Binding Affinity : The synthesis and evaluation of pyrimidine-piperazine-chromene and -quinoline conjugates for their binding affinity to estrogen receptors, demonstrating the relevance of pyrimidine derivatives in the development of cancer therapeutics (Parveen et al., 2017).

  • HIV-1 Reverse Transcriptase Inhibitors : Discovery and synthesis of bis(heteroaryl)piperazines as a novel class of non-nucleoside inhibitors for HIV-1 reverse transcriptase, underscoring the potential of pyrimidine derivatives in antiviral research (Romero et al., 1994).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in pharmaceuticals, materials science, or other fields. Studies could also be conducted to better understand its physical and chemical properties, reactivity, and safety profile .

properties

IUPAC Name

4-ethoxy-6-(4-ethylsulfonylpiperazin-1-yl)-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-4-20-13-10-12(14-11(3)15-13)16-6-8-17(9-7-16)21(18,19)5-2/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMPOGFXEXKKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-6-(4-(ethylsulfonyl)piperazin-1-yl)-2-methylpyrimidine

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